2,3-DIfluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Overview
Description
2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound with the molecular formula C13H14BF2NO2. It is characterized by the presence of two fluorine atoms, a benzonitrile group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It’s known that boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Biochemical Pathways
Boronic acid pinacol ester compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment , suggesting that they may interact with biochemical pathways related to these processes.
Result of Action
Boronic acid pinacol ester compounds have shown good biological activity and pharmacological effects , suggesting that this compound may have similar effects.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of 2,3-difluorobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The boron-containing group allows for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides produce biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is used in various scientific research fields:
Biology: Used in the development of fluorescent probes and imaging agents.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Employed in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2,4-Difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
Uniqueness
2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to its specific substitution pattern and the presence of both fluorine and boron-containing groups. This combination of functional groups provides distinct reactivity and makes it a valuable compound in various synthetic applications .
Properties
IUPAC Name |
2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BF2NO2/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(7-17)10(15)11(9)16/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKILBYKGPDOHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C#N)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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